Rivoglitazone

Catalog No.
S613621
CAS No.
185428-18-6
M.F
C20H19N3O4S
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rivoglitazone

CAS Number

185428-18-6

Product Name

Rivoglitazone

IUPAC Name

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H19N3O4S/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25)

InChI Key

XMSXOLDPMGMWTH-UHFFFAOYSA-N

SMILES

Array

Synonyms

rivoglitazone

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

The exact mass of the compound Rivoglitazone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rivoglitazone (CS-011) is a highly potent, selective thiazolidinedione (TZD) derivative that functions as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. Structurally distinguished by its benzimidazolyl tail, rivoglitazone exhibits exceptional binding affinity and prolonged metabolic stability compared to first-generation TZDs like pioglitazone and rosiglitazone. For laboratory procurement and pharmaceutical research, it serves as an ultra-high-potency reference standard and tool compound in metabolic syndrome modeling, pharmacokinetic assays, and nuclear receptor selectivity profiling. Its extended half-life and exceptionally low effective dose requirements make it a critical baseline material for isolating PPAR-γ-specific pathways without the confounding high-dose solvent toxicity often associated with less potent analogs[1].

While pioglitazone and rosiglitazone belong to the same TZD class, substituting them for rivoglitazone fundamentally alters assay kinetics, formulation requirements, and dosing regimens. Generic TZDs require significantly higher molar concentrations to achieve equivalent PPAR-γ transactivation, which introduces elevated solvent (e.g., DMSO) volumes that can skew cellular assays or induce off-target cytotoxicity. Furthermore, the shorter in vivo half-lives of rosiglitazone (4 hours) and pioglitazone (7 hours) necessitate more frequent dosing in rodent models, creating fluctuating pharmacokinetic profiles. Rivoglitazone’s unique benzimidazolyl structure prevents these issues by providing sustained receptor engagement and an extended half-life, making it non-interchangeable for studies requiring stable, low-dose continuous activation [1].

In Vivo Potency and Material Efficiency

In Zucker diabetic fatty (ZDF) rat models, rivoglitazone demonstrates an ED50 of 0.19 mg/kg for glucose-lowering efficacy. In direct head-to-head comparisons, this is orders of magnitude more potent than pioglitazone (ED50: 34 mg/kg) and rosiglitazone (ED50: 28 mg/kg)[1].

Evidence DimensionIn vivo glucose-lowering ED50
Target Compound Data0.19 mg/kg
Comparator Or BaselinePioglitazone (34 mg/kg) and Rosiglitazone (28 mg/kg)
Quantified Difference147-fold to 178-fold lower dose required
Conditions14-day oral administration in Zucker diabetic fatty (ZDF) rats

Procuring rivoglitazone drastically reduces the required active pharmaceutical ingredient (API) mass per experiment, minimizing formulation challenges and solvent-related artifacts in live models.

Receptor Transactivation Potency

Cell-based luciferase reporter assays confirm that rivoglitazone activates human PPAR-γ with significantly higher potency than legacy TZDs. Quantitative meta-analyses and in vitro data indicate that rivoglitazone possesses a 16.4-fold higher potency than pioglitazone and a 3.6-fold higher potency than rosiglitazone for PPAR-γ activation, while maintaining strict selectivity against PPAR-α and PPAR-δ [1].

Evidence DimensionPPAR-γ Transactivation Potency
Target Compound Data16.4x and 3.6x baseline potency
Comparator Or BaselinePioglitazone (1x baseline) and Rosiglitazone (1x baseline)
Quantified Difference3.6-fold to 16.4-fold higher activation potency
ConditionsCell-based luciferase reporter transactivation assay

Enables researchers to achieve maximal receptor activation at low nanomolar concentrations, ensuring high-fidelity signal-to-noise ratios in molecular screening.

Pharmacokinetic Stability and Half-Life

Rivoglitazone exhibits an extended pharmacokinetic profile, which is critical for longitudinal studies. Its elimination half-life is recorded at 12.2 hours, compared to the significantly shorter half-lives of rosiglitazone (4 hours) and pioglitazone (7 hours) [1].

Evidence DimensionElimination Half-Life (t1/2)
Target Compound Data12.2 hours
Comparator Or BaselineRosiglitazone (4 hours) and Pioglitazone (7 hours)
Quantified Difference1.7x to 3x longer half-life
ConditionsIn vivo pharmacokinetic profiling

Provides sustained biological exposure, reducing the need for repeated dosing and minimizing handling stress in live animal models.

Structural Differentiation and Lipophilicity

Unlike pioglitazone and rosiglitazone, which utilize pyridine or pyridine-like tails, rivoglitazone features a distinct benzimidazolyl tail. This structural modification not only enhances its binding affinity to the PPAR-γ ligand-binding domain but also alters its lipophilicity and solubility profile, requiring specific handling in DMSO or THF for stock solution preparation while yielding superior in vivo stability [1].

Evidence DimensionTail Group Structure
Target Compound DataBenzimidazolyl tail
Comparator Or BaselinePyridine tail (Pioglitazone)
Quantified DifferenceAltered receptor binding kinetics and solvent compatibility
ConditionsChemical formulation and structural analysis

The unique benzimidazolyl moiety requires buyers to adjust their solvent protocols but rewards them with significantly tighter receptor binding and prolonged structural integrity.

Low-Dose In Vivo Metabolic Modeling

Due to its exceptionally low ED50 (0.19 mg/kg), rivoglitazone is the optimal TZD reference standard for in vivo metabolic syndrome, obesity, and type 2 diabetes models (e.g., ZDF rats, db/db mice). It allows researchers to formulate low-volume, low-solvent dosing solutions, thereby eliminating the confounding toxicological effects often caused by the high excipient loads required for less potent analogs like pioglitazone [1].

High-Fidelity Nuclear Receptor Selectivity Screening

Rivoglitazone's strict selectivity for PPAR-γ—with negligible cross-activation of PPAR-α and PPAR-δ—makes it a superior positive control in high-throughput screening (HTS) and luciferase reporter assays. Its high potency ensures that maximal transactivation is achieved at concentrations that do not trigger non-specific binding or off-target nuclear receptor interference[1].

Pharmacokinetic and Half-Life Benchmarking

With a prolonged half-life of 12.2 hours, rivoglitazone serves as a superior benchmark compound in pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. It is specifically procured when researchers need a stable TZD comparator that outlasts the rapid clearance rates of rosiglitazone and pioglitazone, ensuring consistent plasma concentrations during extended observation windows [2].

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

397.10962727 Da

Monoisotopic Mass

397.10962727 Da

Heavy Atom Count

28

UNII

3A3N0634Q6

Pharmacology

Rivoglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

185428-18-6

Wikipedia

Rivoglitazone

Dates

Last modified: 02-18-2024
Kong AP, Yamasaki A, Ozaki R, Saito H, Asami T, Ohwada S, Ko GT, Wong CK, Leung GT, Lee KF, Yeung CY, Chan JC: A randomized-controlled trial to investigate the effects of rivoglitazone, a novel PPAR gamma agonist on glucose-lipid control in type 2 diabetes. Diabetes Obes Metab. 2011 Sep;13(9):806-13. doi: 10.1111/j.1463-1326.2011.01411.x. [PMID:21492364]
Schimke K, Davis TM: Drug evaluation: rivoglitazone, a new oral therapy for the treatment of type 2 diabetes. Curr Opin Investig Drugs. 2007 Apr;8(4):338-44. [PMID:17458185]

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